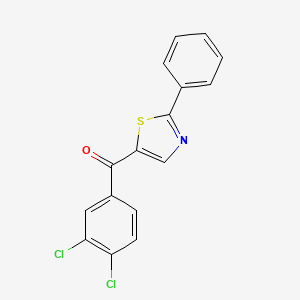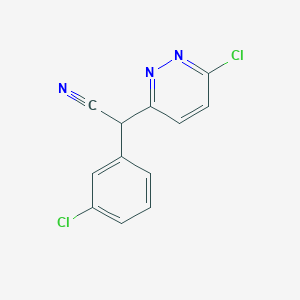![molecular formula C10H6Cl3NOS B3036217 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole CAS No. 339018-27-8](/img/structure/B3036217.png)
2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole
説明
Molecular Structure Analysis
The molecular structure of Triclosan, a similar compound, has been analyzed . It has a molecular weight of 289.54 g/mol and its chemical formula is C12H7Cl3O2 .Chemical Reactions Analysis
Triclosan can undergo various reactions in the environment. It can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation .Physical And Chemical Properties Analysis
Triclosan is a white solid with a density of 1.49 g/cm³. It has a melting point of 55–57 °C and a boiling point of 120 °C .科学的研究の応用
2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole has been studied for its potential applications in medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, it has been studied for its potential as an insecticide, fungicide, and herbicide. In environmental science, it has been studied for its potential as a biodegradable surfactant.
作用機序
Target of Action
The primary target of 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole, also known as Triclosan, is bacteria. It is a broad-spectrum antibacterial and antifungal agent . It is effective against different microorganisms and is included in many contemporary consumer and personal health-care products .
Mode of Action
At high concentrations, Triclosan acts as a biocide with multiple cytoplasmic and membrane targets . At the lower concentrations seen in commercial products, triclosan appears bacteriostatic, and it targets bacteria primarily by inhibiting fatty acid synthesis . This inhibition disrupts the lipid bilayer of the bacterial cell membrane, leading to cell death .
Biochemical Pathways
Triclosan’s mode of action primarily affects the fatty acid synthesis pathway in bacteria . By inhibiting this pathway, Triclosan prevents the bacteria from producing the lipids necessary for the formation and maintenance of cell membranes. This disruption in the biochemical pathway leads to the death of the bacterial cells .
Pharmacokinetics
Due to its high hydrophobicity, triclosan can accumulate in fatty tissues and has been found in fish and human samples (urine, breast milk, and serum) .
Result of Action
The result of Triclosan’s action is the death of bacterial cells. By inhibiting fatty acid synthesis, Triclosan disrupts the integrity of the bacterial cell membrane, leading to cell death . This makes Triclosan an effective antimicrobial agent in various consumer and personal health-care products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, Triclosan is photo-unstable and reactive towards chlorine and ozone . As a consequence, it can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation . Furthermore, the excessive use of Triclosan is suspected to increase the risk of emergence of Triclosan-resistant bacteria and the selection of resistant strains .
実験室実験の利点と制限
The main advantage of using 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole in laboratory experiments is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. The main limitation is that its exact mechanism of action is not fully understood, so it is difficult to predict its effects in different circumstances.
将来の方向性
Future research into 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole should focus on understanding its mechanism of action in more detail and exploring its potential applications in medicinal chemistry, agriculture, and environmental science. Additionally, further research should be conducted into the safety and efficacy of this compound in laboratory and field studies. Finally, research should be conducted into the potential synergistic effects of this compound with other compounds.
特性
IUPAC Name |
2-chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NOS/c11-6-1-2-9(8(12)3-6)15-5-7-4-14-10(13)16-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMMZPZSMPPWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236662 | |
| Record name | 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339018-27-8 | |
| Record name | 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339018-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3036136.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine](/img/structure/B3036137.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3036138.png)

![2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide](/img/structure/B3036141.png)
![3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036143.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036148.png)
![(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B3036149.png)
![[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B3036150.png)



